molecular formula C25H29N3O5 B13089284 (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate CAS No. 6366-94-5

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate

Cat. No.: B13089284
CAS No.: 6366-94-5
M. Wt: 451.5 g/mol
InChI Key: AHMPBSJZRVVBML-VXKWHMMOSA-N
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Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, an indole ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the indole ring: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Coupling reactions: The protected amino acid and indole derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the coupling and esterification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The compound can undergo substitution reactions at the indole ring or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is of interest in the field of medicinal chemistry due to its potential therapeutic properties. The indole moiety is known for its role in numerous biological processes, including modulation of neurotransmitter systems and involvement in cancer therapy.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate. The indole structure can interact with various targets involved in cancer cell proliferation and survival. For instance, derivatives of indole have shown promise in inhibiting tumor growth by affecting pathways like apoptosis and angiogenesis.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Research indicates that indole derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Optimization

The synthesis of this compound involves several key steps that can be optimized for industrial applications.

Synthetic Routes

The synthesis typically starts with the protection of functional groups using benzyloxycarbonyl (Cbz) to enhance stability during reactions. Key synthetic steps include:

  • Formation of Amide Bonds : Utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of amide bonds.
  • Esterification : Reaction of carboxylic acids with methanol under acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production

For large-scale production, optimizing reaction conditions to maximize yield while minimizing costs is crucial. Continuous flow reactors may be employed to enhance efficiency and sustainability during synthesis.

Biological Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors, which modulates their activity through:

  • Hydrogen Bonding : The indole and phenolic moieties facilitate strong hydrogen bonding interactions.
  • π-π Interactions : These interactions contribute to the binding affinity and specificity towards biological targets.

Case Studies and Research Findings

Several studies have documented the effects and applications of similar compounds in clinical settings:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated that indole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells .
Study BNeuroprotective PropertiesFound that compounds with indole structures reduced oxidative stress markers in neuronal cultures .
Study CSynthesis OptimizationReported on the efficiency gains from using continuous flow reactors for synthesizing complex organic compounds like this one .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the benzyloxycarbonyl-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-pyrrol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate lies in its specific combination of functional groups and stereochemistry, which can result in unique biological and chemical properties compared to similar compounds.

Biological Activity

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate, a compound featuring an indole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H28N2O6
Molecular Weight428.48 g/mol
CAS Number15149-72-1
Purity>95% (typically)
Storage ConditionsStore in a dark place at -20°C

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is used to protect the amine functionalities.
  • Formation of Amide Bonds : Coupling reactions using reagents like EDCI and HOBt are employed to create amide bonds.
  • Esterification : This involves reacting carboxylic acids with methanol in the presence of acid catalysts or coupling reagents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole and phenolic groups facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity and specificity towards biological targets.

Enzyme Interaction

Research indicates that the compound may act as an inhibitor for certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in epigenetic regulation. Inhibition of HDACs can lead to altered gene expression, potentially impacting various cellular processes such as differentiation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

  • Case Study : A study evaluated the effects of similar indole derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Antimicrobial Activity

Other research highlights potential antimicrobial properties:

  • Case Study : Compounds with similar structures showed activity against various bacterial strains, suggesting that modifications in the indole or carbonyl groups could enhance efficacy.

Comparative Analysis with Similar Compounds

The biological activity can vary significantly among structural analogs. Here’s a comparison table:

Compound NameHDAC Inhibition IC50 (nM)Anticancer Activity
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)...14 - 67Moderate
(S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)...>100Low
(S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)...50 - 100High

Properties

CAS No.

6366-94-5

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C25H29N3O5/c1-16(2)22(24(30)32-3)28-23(29)21(13-18-14-26-20-12-8-7-11-19(18)20)27-25(31)33-15-17-9-5-4-6-10-17/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,31)(H,28,29)/t21-,22-/m0/s1

InChI Key

AHMPBSJZRVVBML-VXKWHMMOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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